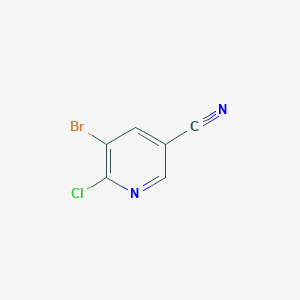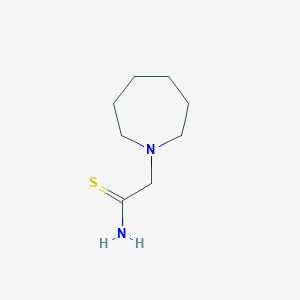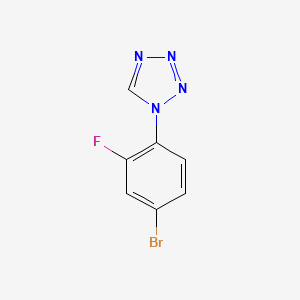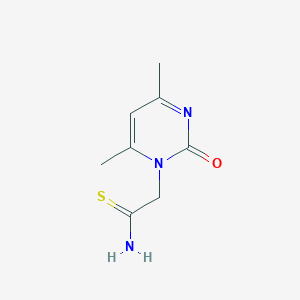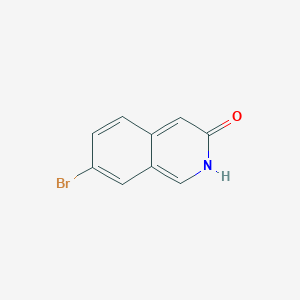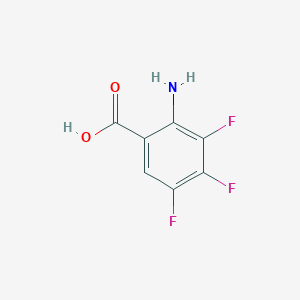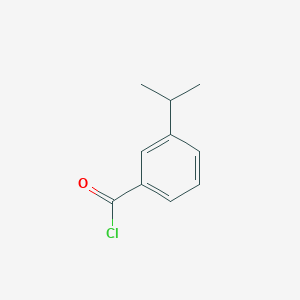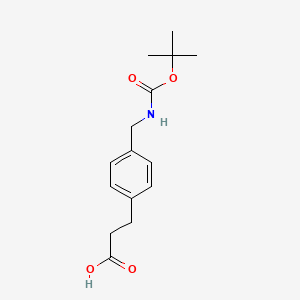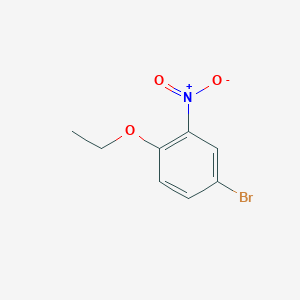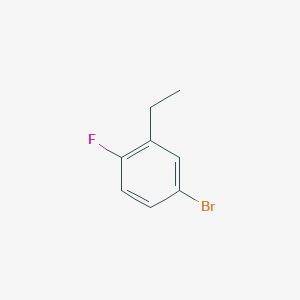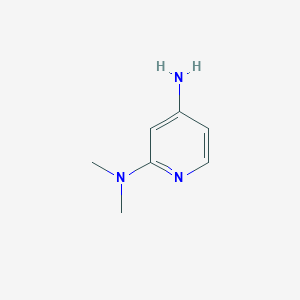![molecular formula C28H36N2O4 B1291762 tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate CAS No. 1212342-32-9](/img/structure/B1291762.png)
tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate is a complex organic molecule that is likely to be an intermediate or a building block in the synthesis of various biologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar tert-butyl carbamate structures and their synthesis, which can be useful in understanding the compound .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives often involves the protection of amino groups and the formation of cyclic structures. For example, the synthesis of optically active cyclohexenone derivatives as chiral building blocks involves key reactions such as Ti(II)-mediated intramolecular nucleophilic acyl substitution and FeCl3-mediated ring expansion . Similarly, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate uses an iodolactamization as a key step . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety. X-ray diffraction studies can reveal the conformation of such molecules, as seen in the study of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, which exhibits a non-planar conformation with specific dihedral angles . This information can be extrapolated to predict the conformational preferences of the compound .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives can undergo various chemical reactions. For instance, the reaction of optically active trans-4-(tert-butyldimethylsiloxymethyl)-5-(tert-butyldimethylsiloxy)-2-cyclohexenone with organocyanocuprates demonstrates high stereoselectivity . Additionally, the transfer hydro-tert-butylation of alkenes using tert-butyl-substituted cyclohexadienes as isobutane equivalents indicates the versatility of tert-butyl groups in chemical transformations . These reactions could be relevant to the functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives can be influenced by their molecular structure. For example, the crystal-structure studies of tert-butylsulfonyl-substituted cyclohexanes and dioxanes provide insights into their preferred rotational conformations . The electroorganic reactions of methyl 4-tert-butylcyclohex-1-enecarboxylate, which yield different cis and trans isomers, highlight the importance of reaction conditions and kinetic control in determining the properties of the products . These studies can inform the expected properties of the compound .
Applications De Recherche Scientifique
Nitrogen Source Reagents in Intermolecular Aminohydroxylation
One of the applications of tert-butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate involves its use as a nitrogen source reagent in the base-free, intermolecular Sharpless aminohydroxylation reaction. This method is effective under base-free reaction conditions and is applicable to a variety of alkenes, especially trans-cinnamates. The reagents, including tert-butyl and fluorenylmethyl derivatives, are prepared as storable and easy-to-handle nitrogen sources, significantly enhancing the scope and limitations of these methods (Harris et al., 2011).
Synthesis of CCR2 Antagonists
Another application is in the enantioselective synthesis of compounds that serve as essential intermediates for a series of potent CCR2 antagonists. The synthesis involves an iodolactamization as the key step, leading to highly functionalized intermediates. This process underscores the compound's utility in synthesizing biologically active molecules, highlighting its importance in medicinal chemistry (Campbell et al., 2009).
Monofluorinated Cyclopropanecarboxylates Synthesis
The compound also finds application in the synthesis of monofluorinated cyclopropanecarboxylates. These compounds are prepared from α-fluorostyrene and tert-butyl diazoacetate using transition metal-catalyzed reactions, yielding products with high enantiomeric excess. This synthesis route is crucial for developing analogues of tranylcypromine, an antidepressive drug, and its fluorinated derivatives, showcasing the compound's versatility in organic synthesis and drug development (Haufe et al., 2002).
Amino Acids Protecting Group for Diaminosuberic Acid Synthesis
The compound is also used as an amino acids protecting group in the synthesis of 2,7-diaminosuberic acid. By employing (acyloxy)alkoxy promoiety as a protecting group and utilizing RCM (Ring-Closing Metathesis) reactions, this method facilitates the preparation of asymmetrically protected diaminosuberic acid. This approach is indicative of the compound's utility in peptide synthesis and modification (Mollica et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-[4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O4/c1-28(2,3)34-27(32)30-20-14-12-19(13-15-20)16-17-29-26(31)33-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-11,19-20,25H,12-18H2,1-3H3,(H,29,31)(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGJWZOXCNZIGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

